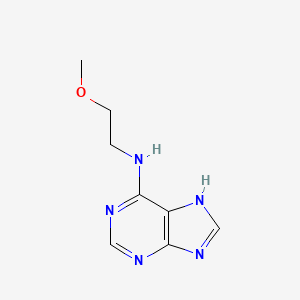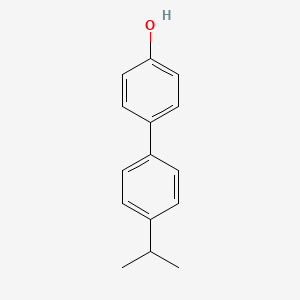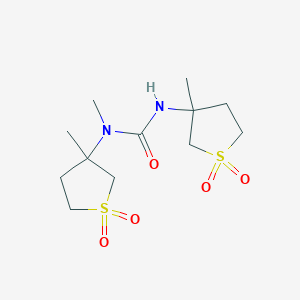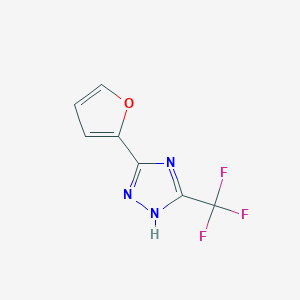![molecular formula C15H18ClNO4 B12125858 1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B12125858.png)
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The presence of both phenoxy and piperidine moieties in its structure makes it a compound of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Phenoxyacetic Acid Derivative: The starting material, 4-chloro-3-methylphenol, undergoes a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chloro-3-methylphenoxyacetic acid.
Acylation of Piperidine: The phenoxyacetic acid derivative is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenoxyacetic acid moiety can mimic natural auxins, leading to uncontrolled growth in plants. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another common herbicide with similar structural features.
Pipecolinic acid: A related compound used in peptide synthesis.
Uniqueness
1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid is unique due to the presence of both phenoxy and piperidine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H18ClNO4 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
1-[2-(4-chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-10-8-12(2-3-13(10)16)21-9-14(18)17-6-4-11(5-7-17)15(19)20/h2-3,8,11H,4-7,9H2,1H3,(H,19,20) |
Clé InChI |
VIVDLEZWDNOVPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)


![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)


![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
![2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-](/img/structure/B12125843.png)

![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)

